![molecular formula C18H18N4O2 B5407044 N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5407044.png)
N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and an appropriate alkyne or azide.
Hydroxylation and Alkylation: The hydroxyl group and the propan-2-yl group can be introduced through selective hydroxylation and alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzamide core can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions may introduce various functional groups onto the benzamide core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and hydroxyl group may play key roles in binding to target proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
- N-(2-hydroxy-5-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
- N-(2-hydroxy-5-ethylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Uniqueness
N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of the propan-2-yl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
N-(2-hydroxy-5-propan-2-ylphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)14-5-8-17(23)16(9-14)21-18(24)13-3-6-15(7-4-13)22-10-19-20-11-22/h3-12,23H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLKREGMUKPHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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